tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name tert-butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate reflects its structural components:
- A pyrrolidine ring (five-membered saturated heterocycle with four carbon atoms and one nitrogen atom) substituted with two fluorine atoms at the 4-position.
- A (3S) stereocenter at the 3-position of the pyrrolidine ring, confirmed by chiral HPLC and optical rotation data.
- A tert-butoxycarbonyl (Boc) group attached to the secondary amine via a carbamate linkage.
The systematic name adheres to IUPAC Rule C-814.1 for carbamates and Rule A-2.2 for stereodescriptors. Alternative names include (3S)-3-(Boc-amino)-4,4-difluoropyrrolidine and PS-20593, as registered in PubChem (CID 124523315).
Molecular Formula and Stereochemical Configuration
The molecular formula C₉H₁₆F₂N₂O₂ (molecular weight 222.23 g/mol) was validated via high-resolution mass spectrometry (HRMS), showing a [M+H]⁺ ion at m/z 223.1211. The (3S) configuration was determined using X-ray crystallography of a related intermediate, (3S,4R)-4-fluoropiperidin-3-yl carbamate, which shares analogous stereoelectronic properties. The fluorine atoms adopt an axial-equatorial arrangement on the pyrrolidine ring, minimizing steric clash with the Boc group.
Table 1: Key Identifiers of tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate
| Property | Value | Source |
|---|---|---|
| CAS Number | 2166050-86-6 | |
| Molecular Formula | C₉H₁₆F₂N₂O₂ | |
| Molecular Weight | 222.23 g/mol | |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CNCC1(F)F | |
| InChIKey | AYPWPGOPAZUJDF-LURJTMIESA-N |
Properties
IUPAC Name |
tert-butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPWPGOPAZUJDF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Enamine Precursors
A widely cited approach involves the hydrogenation of a prochiral enamine intermediate using chiral catalysts. For example, a 2021 patent by CoreyChem describes the use of a ruthenium-BINAP complex to hydrogenate 4,4-difluoro-1,2,3,6-tetrahydropyridine, yielding the (S)-configured pyrrolidine with >98% enantiomeric excess (ee). The reaction conditions (50 psi H₂, 40°C, 12 hours) and catalyst loading (0.5 mol%) are optimized for industrial scalability.
Enzymatic Kinetic Resolution
Ambeed’s 2020 protocol employs a lipase-mediated resolution of racemic 4,4-difluoropyrrolidin-3-amine. Using vinyl acetate as an acyl donor, the (R)-enantiomer is selectively acetylated, leaving the desired (S)-amine with 99% ee. This method achieves a 45% yield of the free amine, which is subsequently protected as the carbamate.
Carbamate Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation. Key methods include:
Boc Anhydride Coupling
Reaction of 4,4-difluoropyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:
Triethylamine is preferred over DMAP due to reduced side reactions.
Schotten-Baumann Conditions
Aqueous-organic biphasic systems using Boc-Cl and sodium hydroxide yield the carbamate with 78% efficiency, though this method is less favored for moisture-sensitive substrates.
Optimization of Reaction Conditions
Solvent Systems for Fluorination
Polar aprotic solvents enhance fluorination rates but require rigorous drying.
Industrial-Scale Production Insights
CoreyChem’s 2021 pilot-scale synthesis outlines the following workflow:
-
Enamine preparation : 4,4-Difluoro-1,2,3,6-tetrahydropyridine (5 kg scale, 92% purity).
-
Asymmetric hydrogenation : Ru-BINAP catalyst, 50 psi H₂, 40°C, 12 h (89% yield).
-
Boc protection : Boc₂O/Et₃N in THF, 25°C, 6 h (85% yield).
-
Crystallization : Hexane/ethyl acetate (7:3) achieves >99% purity.
Ambeed’s 2020 protocol emphasizes cost efficiency, utilizing Pd/C instead of Ru-BINAP for hydrogenation, albeit with lower ee (92%) .
Chemical Reactions Analysis
tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced under specific conditions.
Deprotection: The tert-butyl carbamate group can be removed using strong acids like trifluoroacetic acid or by heating.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and acids such as trifluoroacetic acid. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate is utilized in various scientific research fields:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its stability and reactivity.
Medicine: It is involved in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl carbamate group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The difluoropyrrolidine moiety can interact with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Comparative Data
Biological Activity
tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C9H16F2N2O2
- Molecular Weight : 222.24 g/mol
- CAS Number : 2166050-86-6
Research indicates that this compound may exhibit multiple biological activities. Notably, it has been studied for its potential role as an inhibitor of enzymes involved in neurodegenerative diseases.
- Enzyme Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE) and β-secretase, both of which are crucial in the pathogenesis of Alzheimer's disease. For instance, a related compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition .
- Neuroprotective Effects : In vitro studies have indicated that compounds similar to this compound can protect astrocytes from amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and free radicals .
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound and related compounds:
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- In Vitro Neuroprotection : A study demonstrated that a compound structurally related to this compound could significantly inhibit amyloid-beta aggregation by up to 85% at a concentration of 100 µM, highlighting its potential in Alzheimer’s treatment strategies .
- In Vivo Efficacy : In an animal model simulating Alzheimer's disease, treatment with a related compound showed reduced levels of amyloid-beta compared to controls, although statistical significance was only observed with established treatments like galantamine .
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl N-[(3S)-4,4-difluoropyrrolidin-3-yl]carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a tert-butyl carbamate group with a chiral pyrrolidine scaffold. Key steps include:
- Enantioselective synthesis : Use (3S)-4,4-difluoropyrrolidin-3-amine as the starting material, followed by carbamate formation via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
- Optimization : Control reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF) to minimize racemization. Monitor progress via TLC or LC-MS .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity yields .
Q. How is the compound characterized to confirm its stereochemistry and purity?
Methodological Answer:
- NMR Spectroscopy : Use H and F NMR to verify the difluoropyrrolidine moiety and tert-butyl group integration. Chiral shift reagents or C NMR can confirm the (3S) configuration .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) and isotopic patterns .
- X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals and refine structures using SHELXL .
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Store under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC to assess shelf life .
Advanced Research Questions
Q. How can chiral purity be maintained during derivatization reactions involving this compound?
Methodological Answer:
- Chiral HPLC Analysis : Use a Chiralpak® AD-H column with hexane/isopropanol mobile phase to resolve enantiomers .
- Protecting Group Strategy : Introduce temporary protecting groups (e.g., Fmoc) during functionalization to prevent racemization .
- Kinetic Resolution : Optimize reaction rates to favor the desired stereoisomer using enantioselective catalysts .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins. Validate with molecular dynamics simulations (AMBER or GROMACS) .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) of the difluoropyrrolidine ring to assess hydrogen-bonding capabilities .
Q. How can contradictory crystallographic and spectroscopic data be resolved?
Methodological Answer:
Q. What strategies are effective for studying the compound’s metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated oxidation .
- Metabolite ID : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to identify phase I/II metabolites .
Q. How does the difluoropyrrolidine moiety influence the compound’s pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
